3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine, ethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyridazinone derivative with chlorine atoms at the 4 and 5 positions. The reaction is carried out in the presence of a suitable base and solvent, such as tetrahydrofuran (THF), at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like N-methylpiperazine and bases such as sodium hydride in solvents like THF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridazinones with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Another heterocyclic compound with similar chlorine substitutions.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group instead of an ethyl group.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as a bioactive compound, differentiating it from other similar pyridazinone derivatives .
Properties
CAS No. |
22370-17-8 |
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Molecular Formula |
C6H5Cl2N3O3 |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
4,5-dichloro-2-ethyl-6-nitropyridazin-3-one |
InChI |
InChI=1S/C6H5Cl2N3O3/c1-2-10-6(12)4(8)3(7)5(9-10)11(13)14/h2H2,1H3 |
InChI Key |
IYVRIFCGOJSUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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